(5E)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
- This compound, also known as (5E)-5-(4-hydroxy-3-methoxybenzylidene)rhodanine , belongs to the class of rhodanine derivatives.
- Its chemical structure features a thiazolidinone ring with a substituted benzylidene moiety.
- The compound exhibits interesting biological properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications of the benzylidene group or the thiazolidinone ring are common.
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds due to its unique structure.
Biology: Investigated for potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Research explores its role in drug development.
Industry: Limited industrial applications, but its derivatives may find use in materials science.
Mechanism of Action
- The compound’s mechanism of action is context-dependent.
- It may interact with specific molecular targets, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of thiazolidinone and benzylidene moieties sets it apart from other compounds.
Properties
Molecular Formula |
C15H17NO3S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(5E)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO3S2/c1-3-4-7-16-14(18)13(21-15(16)20)9-10-5-6-11(17)12(8-10)19-2/h5-6,8-9,17H,3-4,7H2,1-2H3/b13-9+ |
InChI Key |
XDKURLITBMUJBQ-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |
Origin of Product |
United States |
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